1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
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Overview
Description
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is known for its unique structure, which includes a difluoromethoxy group and a fluorophenyl group.
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with ethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to hydrochloric acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired effects .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride can be compared with similar compounds, such as:
- 1-[4-(Difluoromethoxy)-2-methylphenyl]ethan-1-amine hydrochloride
- 2-[4-(Difluoromethoxy)phenyl]ethanamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGIYDMPZNFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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